molecular formula C11H7ClF6O3 B14044064 1-(3,5-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one

1-(3,5-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one

Cat. No.: B14044064
M. Wt: 336.61 g/mol
InChI Key: USXOVKYLOJIVFO-UHFFFAOYSA-N
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Description

1-(3,5-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one is a synthetic organic compound characterized by the presence of trifluoromethoxy groups attached to a phenyl ring, along with a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one typically involves the reaction of 3,5-bis(trifluoromethoxy)benzene with appropriate chloropropanone precursors under controlled conditions. One common method involves the use of Grignard reagents, where 3,5-bis(trifluoromethoxy)benzene is reacted with a chloropropanone derivative in the presence of a suitable catalyst . The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(3,5-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3,5-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,5-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one is unique due to the presence of trifluoromethoxy groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications .

Properties

Molecular Formula

C11H7ClF6O3

Molecular Weight

336.61 g/mol

IUPAC Name

1-[3,5-bis(trifluoromethoxy)phenyl]-1-chloropropan-2-one

InChI

InChI=1S/C11H7ClF6O3/c1-5(19)9(12)6-2-7(20-10(13,14)15)4-8(3-6)21-11(16,17)18/h2-4,9H,1H3

InChI Key

USXOVKYLOJIVFO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=CC(=C1)OC(F)(F)F)OC(F)(F)F)Cl

Origin of Product

United States

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